Physicochemical Differentiation: Lipophilicity (XLogP3) Comparison
The propyl ester side chain of Propyl 4-[(2-bromoacetyl)amino]benzoate provides a higher lipophilicity compared to its shorter-chain analogs, as quantified by its calculated partition coefficient (XLogP3) of 3.4 . This value is significantly greater than the methyl ester analog (methyl 4-[(2-bromoacetyl)amino]benzoate) which has a calculated LogP of 2.6 [1]. This difference in lipophilicity is a key differentiator for applications where increased membrane permeability or altered solvent partitioning is required.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | Methyl 4-[(2-bromoacetyl)amino]benzoate (CAS 172839-52-0), LogP = 2.6 |
| Quantified Difference | ΔLogP = +0.8 (Target is more lipophilic) |
| Conditions | Computational prediction; XLogP3 for target, general LogP for comparator. |
Why This Matters
This quantifiable increase in lipophilicity can directly influence compound behavior in cell permeability assays and organic/aqueous solvent partitioning, making the propyl ester the preferred choice when higher hydrophobicity is an experimental design parameter.
- [1] Molaid. methyl 4-(2-bromoacetamido)benzoate (CAS 172839-52-0). Chemical properties. View Source
